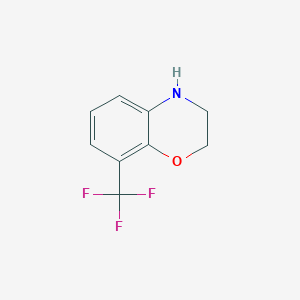

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-2-1-3-7-8(6)14-5-4-13-7/h1-3,13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPMHIXFAJFZCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585701 | |

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939759-08-7 | |

| Record name | 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate . The reaction conditions often involve the use of a catalyst, such as copper or palladium, and may require specific solvents and temperatures to achieve optimal yields.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Research indicates that 8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals .

1.2 Potassium Channel Activation

This compound has been identified as a potassium channel activating agent. Its derivatives have shown promise in treating conditions associated with smooth muscle spasms, such as angina pectoris and asthma. By modulating potassium channels, these compounds can help alleviate symptoms related to excessive muscle contraction .

1.3 Neuroprotective Effects

Recent studies have suggested that benzoxazine derivatives can protect against neurodegenerative disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for further research in neuroprotection and treatment of conditions like Alzheimer's disease .

Material Science Applications

2.1 Polymer Chemistry

this compound serves as a monomer in the synthesis of thermosetting resins. These resins are utilized in coatings and adhesives due to their excellent thermal stability and mechanical properties. The incorporation of trifluoromethyl groups enhances the hydrophobicity and chemical resistance of the resulting polymers .

2.2 Coatings and Adhesives

The compound's unique properties make it suitable for high-performance coatings that require durability and resistance to environmental factors. Studies have shown that coatings formulated with this benzoxazine exhibit superior adhesion and flexibility compared to traditional systems .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products. Various methods have been developed to optimize yield and efficiency, including one-pot synthesis approaches that minimize steps and reduce waste .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound highlighted its effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth when treated with the compound, suggesting its potential as a new antibacterial agent in clinical settings.

Case Study 2: Polymer Development

Research focused on incorporating this compound into epoxy resins showed enhanced thermal stability and mechanical strength compared to conventional formulations. The study concluded that these modified resins could be utilized in aerospace applications where high performance is critical.

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds or hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of protein function, which is valuable in drug development and biological research .

Comparison with Similar Compounds

Potassium Channel Activation

Derivatives modified at the 2-position, such as hydroxyl or nitrato groups, exhibit prolonged action durations and dual mechanisms (e.g., compound 5 with -OH and compound 8 with -ONO₂). These modifications improve water solubility and combine potassium channel activation with nitrate-like vasodilation . In contrast, the 8-CF₃ derivative’s activity remains unexplored in this context.

Antithrombotic Activity

The 8-CF₃ derivative is part of a novel class of dual-function antithrombotics, inhibiting thrombin (Ki < 1 µM) and antagonizing GPIIb/IIIa receptors (IC₅₀ < 1 µM). This dual activity is achieved by integrating thrombin’s d-Phe-Pro-Arg pharmacophore and GPIIb/IIIa’s Arg-Gly-Asp motif . Comparatively, non-CF₃ analogues like 17a and 17d show balanced potency but lower metabolic stability .

Neuroprotective and Antioxidant Effects

8-Amino-3-alkyl derivatives (e.g., 5a-o) inhibit oxidative stress in neuronal cells, with 8-benzylamino substituents showing optimal neuroprotection (safety index > 10).

Biological Activity

8-(Trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 220.16 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity.

Antagonistic Activity

Research has shown that derivatives of 3,4-dihydro-2H-1,4-benzoxazine exhibit notable antagonistic activity at serotonin receptors. A study evaluated a series of derivatives for their ability to antagonize the serotonin-3 (5HT3) receptor. The introduction of substituents at the 2 position of the benzoxazine ring enhanced antagonistic activities, with specific compounds demonstrating high affinity (Ki = 0.019 nM) for the receptor .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of benzoxazine derivatives. Compounds in this class have demonstrated efficacy in reducing inflammation in various animal models. The mechanism appears to involve modulation of inflammatory pathways, although specific pathways for this compound have yet to be fully elucidated.

Antimicrobial Properties

The biological activity of benzoxazines extends to antimicrobial effects. Studies indicate that certain derivatives possess antibacterial and antifungal properties. The structure-activity relationship suggests that modifications to the benzoxazine core can enhance these effects, making them promising candidates for developing new antimicrobial agents .

Case Studies

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Receptor Binding : The compound's ability to bind to serotonin receptors modulates neurotransmitter activity, which is crucial in managing conditions such as anxiety and nausea.

- Inflammatory Pathway Modulation : It appears to inhibit key enzymes involved in inflammatory processes, although further research is needed to confirm specific targets.

- Antimicrobial Action : The exact mechanism remains under investigation; however, it is hypothesized that structural modifications enhance membrane permeability or disrupt bacterial cell wall synthesis.

Q & A

Q. Purity Assurance :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients.

- Recrystallization : Ethanol/water mixtures are effective for removing polar impurities .

- Analytical Validation : Confirm purity via HPLC (≥95% purity threshold) and NMR (absence of residual solvent peaks) .

Basic: How should researchers characterize the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve crystal packing and confirm planarity of the benzoxazine ring .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can computational methods predict the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311G(d,p) to model:

- Electron-withdrawing effects of CF₃ on aromatic ring electron density.

- Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Solvent Modeling : PCM (Polarizable Continuum Model) in CH₂Cl₂ or DMF to simulate reaction environments .

| Parameter | Value (CF₃ Derivative) | Reference |

|---|---|---|

| HOMO Energy (eV) | -6.2 | |

| LUMO Energy (eV) | -1.8 | |

| Mulliken Charge on CF₃ | +0.35 |

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time).

- Metabolic Stability : Test liver microsome stability to rule out rapid degradation .

- Target Specificity : Use knockout models or competitive binding assays to confirm receptor interactions .

- Data Normalization : Report IC₅₀ values relative to positive controls (e.g., fluoxetine for serotonin receptors) .

Advanced: What strategies optimize regioselectivity in trifluoromethyl-substituted benzoxazine derivatives?

Methodological Answer:

- Directing Groups : Introduce electron-donating groups (e.g., -OCH₃) to steer CF₃ placement .

- Catalytic Systems : Pd-catalyzed C-H activation for late-stage trifluoromethylation .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (meta-CF₃), while higher temperatures favor thermodynamic (para-CF₃) .

Advanced: How can green chemistry principles improve the sustainability of benzoxazine synthesis?

Methodological Answer:

- Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) or water .

- Catalyst Recycling : Immobilize enzymes or metal catalysts on silica supports for reuse .

- Waste Reduction : Employ atom economy calculations to minimize byproducts (e.g., 85% atom economy achieved in microwave synthesis) .

| Green Metric | Conventional Method | Green Method |

|---|---|---|

| E-Factor (kg waste/kg product) | 35 | 8 |

| Reaction Time | 12 h | 30 min |

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the oxazine ring .

- Long-Term Stability : Monitor via periodic HPLC analysis (every 6 months) .

Advanced: How can researchers design experiments to study the compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.